Natural occurrence of 4-Octen-3-one in plants and fungi
Natural occurrence of 4-Octen-3-one in plants and fungi
An In-depth Technical Guide on the Natural Occurrence of 4-Octen-3-one in Plants and Fungi
Disclaimer: This document provides a comprehensive overview of the current scientific understanding of 4-Octen-3-one as a natural product. It is important to note that while this compound has been identified in a few species, detailed quantitative data and specific research on its biosynthesis and signaling pathways are limited. Much of the related research has focused on the isomeric C8 compound, 1-octen-3-ol, which is more abundant and well-characterized. Therefore, where specific data for 4-Octen-3-one is unavailable, this guide utilizes information on 1-octen-3-ol and general principles of volatile organic compound (VOC) analysis and biosynthesis as illustrative examples for researchers.
Introduction
4-Octen-3-one is an unsaturated ketone and a volatile organic compound (VOC) that contributes to the aroma profile of certain natural products. As an eight-carbon (C8) compound, it belongs to a class of molecules often associated with fungal and plant metabolism, typically arising from the oxidative degradation of fatty acids. These compounds play significant roles in ecological interactions, acting as attractants, repellents, or signaling molecules. This guide synthesizes the available technical information on the natural occurrence of 4-Octen-3-one, details the standard methodologies for its detection and quantification, and explores its likely biosynthetic origins based on related, well-studied pathways.
Natural Occurrence of 4-Octen-3-one
The presence of 4-Octen-3-one has been documented in a limited number of plant species. Unlike the related "mushroom alcohol" 1-octen-3-ol, which is widespread in fungi, 4-Octen-3-one appears to be a less common natural product.[1][2] The available data on its occurrence is primarily qualitative.
Table 1: Reported Natural Occurrence of 4-Octen-3-one in Plant Species
| Species Name | Family | Common Name | Reference(s) |
|---|---|---|---|
| Origanum sipyleum | Lamiaceae | Sipyle Oregano | [1][2] |
| Platostoma africanum | Lamiaceae | N/A | [1][2] |
| Arctostaphylos uva-ursi | Ericaceae | Bearberry |[2] |
Experimental Protocols for Analysis
The analysis of 4-Octen-3-one and other C8 volatiles from plant and fungal matrices relies on sensitive analytical techniques capable of detecting trace-level compounds. The gold-standard methodology is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique like Headspace Solid-Phase Microextraction (HS-SPME).
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, non-destructive, and highly effective method for extracting VOCs from the headspace above a sample.[3]
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Principle: A fused silica fiber coated with a sorbent material is exposed to the headspace of a sealed vial containing the sample. Volatiles partition from the sample matrix into the headspace and are adsorbed onto the fiber. The fiber is then retracted and introduced into the hot inlet of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.
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Fiber Selection: The choice of fiber coating is critical and depends on the polarity of the target analytes. For a broad range of volatiles including ketones like 4-Octen-3-one, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective.
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Sample Preparation:
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Plant Material: A precisely weighed amount of fresh or freeze-dried plant tissue (e.g., leaves, flowers) is placed into a glass headspace vial (typically 10-20 mL). To enhance the release of volatiles, an internal standard can be added.
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Fungal Cultures: An agar plug from a fungal colony or a specified volume of a liquid culture is placed in a headspace vial.[4] It has been noted that C8 volatile production in fungi can be significantly enhanced by cell disruption (e.g., via freeze-thaw cycles), which releases the necessary enzymes and substrates.[4][5]
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Extraction Parameters:
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Incubation/Equilibration Temperature: Typically between 40-60°C to increase the vapor pressure of the analytes without causing thermal degradation.
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Equilibration Time: 15-30 minutes to allow the sample to reach thermal equilibrium and for volatiles to partition into the headspace.
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Extraction Time: 30-60 minutes for the analytes to adsorb onto the SPME fiber.
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Principle: GC separates the desorbed volatile compounds based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them, separates the ions by their mass-to-charge ratio, and detects them, providing both qualitative (mass spectrum) and quantitative (peak area) data.
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GC Parameters:
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Injector: Operated in splitless mode at a high temperature (e.g., 250°C) for efficient thermal desorption from the SPME fiber.
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Carrier Gas: Helium at a constant flow rate.
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Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is commonly used for VOC analysis.
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Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature of 250-280°C to elute all compounds.
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MS Parameters:
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Ionization: Electron Ionization (EI) at 70 eV is standard.
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Mass Scan Range: Typically m/z 35-400 to cover the expected mass range of the fragments.
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Compound Identification and Quantification:
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Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic chemical standards and by matching their mass spectra against libraries such as the National Institute of Standards and Technology (NIST) database.
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Quantification: Achieved by creating a calibration curve using an external standard of pure 4-Octen-3-one at various concentrations. The peak area of the compound in the sample is then compared to this curve to determine its concentration.
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Biosynthesis of C8 Volatiles
A specific biosynthetic pathway for 4-Octen-3-one has not been elucidated. However, it is widely accepted that C8 volatiles in both fungi and plants are derived from the lipoxygenase (LOX) pathway, which uses C18 polyunsaturated fatty acids like linoleic acid as a substrate.[4][6] The pathway for the well-studied 1-octen-3-ol serves as a strong hypothetical model.
The process is initiated by physical damage to the cell, which brings membrane-bound lipids into contact with catabolic enzymes.
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Lipoxygenase (LOX) Action: A lipoxygenase enzyme introduces molecular oxygen into linoleic acid to form a hydroperoxide intermediate, 10-hydroperoxy-octadecadienoic acid (10-HPODE).[7]
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Hydroperoxide Lyase (HPL) Cleavage: This intermediate is then rapidly cleaved by a hydroperoxide lyase (HPL) enzyme. This cleavage event yields two smaller molecules: a C8 volatile and a C10 oxo-acid.[8]
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Formation of C8 Volatiles: The cleavage of 10-HPODE is known to produce 1-octen-3-ol. It is hypothesized that 4-Octen-3-one could be formed through an alternative cleavage mechanism, isomerization of an initial product, or further enzymatic modification (e.g., oxidation/reduction) of other C8 compounds. For instance, some plant double-bond reductases have been shown to act on 1-octen-3-one, indicating it is metabolically active within plant cells.[9]
Potential Signaling Roles
Specific signaling pathways triggered by 4-Octen-3-one have not been identified. However, VOCs are known to function as key signaling molecules in both intra- and inter-organismal communication. In plants, VOCs released upon herbivore attack can act as airborne signals to prime the defenses of neighboring plants or attract natural enemies of the herbivores. In fungi, C8 compounds are involved in regulating spore germination and development.[4] For example, 1-octen-3-ol can act as a self-inhibitor of germination at high concentrations in some fungal species.[10]
A generalized signaling cascade for a VOC like 4-Octen-3-one would likely involve:
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Perception: Binding of the VOC to a putative receptor on the cell membrane.
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Signal Transduction: Activation of a downstream signaling cascade, potentially involving secondary messengers like calcium ions (Ca²⁺) and reactive oxygen species (ROS). This can trigger a phosphorylation cascade involving mitogen-activated protein kinases (MAPKs).
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Cellular Response: The signal ultimately leads to changes in gene expression through the activation or repression of transcription factors, resulting in a physiological response, such as the production of defense compounds or changes in growth and development.
Conclusion
4-Octen-3-one is a naturally occurring volatile compound found in select plant species. While its presence is confirmed, there is a clear need for further research to quantify its concentration in various organisms and to elucidate the specific enzymatic steps of its biosynthesis and its potential roles in chemical ecology and cell signaling. The established methodologies for VOC analysis and the well-understood pathways for related C8 compounds provide a solid foundation and a clear roadmap for future investigations into this molecule. Such research will be vital for understanding its full biological significance and exploring its potential applications.
References
- 1. 4-Octen-3-one | C8H14O | CID 84216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4E)-4-Octen-3-one | C8H14O | CID 5369061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antioxidant activities and constituents of Platostoma africanum P. Beauv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of 1-octen-3-ol from Aspergillus flavus conidia is accelerated after disruption of cells independently of Ppo oxygenases, and is not a main cause of inhibition of germination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]
